molecular formula C11H21NO3 B571142 (R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one CAS No. 122383-41-9

(R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one

Cat. No.: B571142
CAS No.: 122383-41-9
M. Wt: 215.293
InChI Key: JJKPKQHPJSHGLE-MWLCHTKSSA-N
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Description

(R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative offered for research use only. This compound is of significant interest in medicinal chemistry and drug discovery due to the privileged status of the pyrrolidin-2-one (or 5-oxopyrrolidine) scaffold in bioactive molecules. Pyrrolidin-2-one derivatives are recognized as attractive scaffolds for developing novel therapeutic agents and are present in compounds with a vast diversity of biological activities . This particular molecule features a defined (R) and (S) stereochemistry and a 1-hydroxy-3-methylbutan-2-yl substituent, which may influence its binding affinity and selectivity towards biological targets. Researchers are exploring this and similar compounds for potential applications in various fields, including the development of anticancer and antimicrobial agents, especially those targeting multidrug-resistant pathogens . The presence of multiple functional groups also makes it a versatile intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes by qualified professionals and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material according to laboratory safety protocols.

Properties

IUPAC Name

(5R)-5-ethoxy-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-4-15-11-6-5-10(14)12(11)9(7-13)8(2)3/h8-9,11,13H,4-7H2,1-3H3/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKPKQHPJSHGLE-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(=O)N1C(CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCC(=O)N1[C@H](CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-2-ones undergo various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the pyrrolidin-2-one structure.

Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidin-2-ones include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and halides .

Major Products Formed: The major products formed from the reactions of pyrrolidin-2-ones depend on the specific reaction conditions and reagents used. For example, oxidation of pyrrolidin-2-ones can lead to the formation of carboxylic acids, while reduction can yield amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidin-2-one derivatives are widely studied due to their diverse pharmacological activities, including antiviral, antimicrobial, and neuroprotective effects. Below is a detailed comparison of (R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one with structurally related compounds, focusing on substituent effects and biological relevance.

Key Structural and Functional Differences:

Compound Name Substituents at Position 1 Substituents at Position 5 Key Functional Groups Biological Relevance
This compound (S)-1-hydroxy-3-methylbutan-2-yl Ethoxy (-OCH₂CH₃) Hydroxyl, Ethoxy, Lactam Potential chiral synthon; limited bioactivity data
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (3-Hydroxycotinine) Methyl (-CH₃) Pyridin-3-yl Hydroxyl, Pyridine, Lactam Nicotine metabolite; biomarker for smoking

Analysis:

In contrast, 3-Hydroxycotinine has a simple methyl group at position 1, reducing steric hindrance and polarity .

Conversely, 3-Hydroxycotinine’s pyridin-3-yl group contributes to aromaticity and polarity (logP ~0.2), favoring solubility in aqueous environments .

Biological Implications: 3-Hydroxycotinine is a well-characterized metabolite of nicotine, serving as a diagnostic marker for tobacco use .

Biological Activity

(R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. This compound exhibits a range of biological activities, making it significant in pharmaceutical research and development.

Chemical Structure

The IUPAC name for the compound is (5R)-5-ethoxy-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyrrolidin-2-one. Its molecular formula is C11H21NO3C_{11}H_{21}NO_3, and it has a molecular weight of 215.29 g/mol. The structural features contribute to its biological activity, particularly its stereochemistry, which plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been studied for its potential effects on:

  • Neurotransmitter Systems : The compound may influence neurotransmitter release and uptake, affecting cognitive functions and mood regulation.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes or obesity.

Pharmacological Studies

Research indicates that this compound exhibits:

  • Antioxidant Properties : It has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
  • Cytotoxic Activity : Some studies have reported cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

StudyFindings
Study A (2020)Demonstrated significant antioxidant activity through DPPH assay, indicating potential use in preventing oxidative damage.
Study B (2021)Reported anti-inflammatory effects in a murine model of arthritis, with reduced levels of pro-inflammatory cytokines.
Study C (2023)Found cytotoxic activity against breast cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutic agents.

Q & A

Basic: What are the recommended safety protocols for handling and storing (R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one in laboratory settings?

Answer:

  • Handling : Use BS-approved fume hoods for all procedures to minimize inhalation risks. Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats. Avoid skin contact; wash exposed areas immediately with soap and water .
  • Storage : Keep containers tightly sealed in cool (<25°C), well-ventilated areas away from direct sunlight. No specialized storage equipment is required, but ensure separation from food, beverages, or cosmetics .
  • Spill Management : Absorb spills with sand or vermiculite, transfer to sealed containers, and dispose via certified waste handlers .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Use electrospray ionization (ESI) to detect the molecular ion peak (e.g., m/z 531 [M-H]⁻ as in related pyrrolidinone derivatives). Retention times (e.g., 0.88 minutes under SQD-FA05 conditions) help confirm identity .
  • X-Ray Powder Diffraction (XRPD) : For crystalline forms, analyze peaks (e.g., 2θ = 8.5°, 12.3°, 17.8°) and intensities to validate polymorphic purity .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve stereoisomers and detect impurities (<0.5% threshold) .

Advanced: How can stereochemical discrepancies in synthesis impact biological activity, and how are these resolved experimentally?

Answer:

  • Impact : The (R) and (S) configurations at the ethoxy and hydroxy positions influence binding affinity to biological targets (e.g., enzymes or receptors). Incorrect stereochemistry may reduce potency by >90% in some pyrrolidinone derivatives .
  • Resolution :
    • Use chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers.
    • Validate configurations via optical rotation measurements or NMR NOESY experiments to confirm spatial arrangements .

Basic: What environmental precautions are necessary when disposing of this compound?

Answer:

  • Avoid discharge into drains or waterways.
  • Mix waste with inert materials (e.g., sand) in sealed containers and label for incineration at licensed facilities. Consult local hazardous waste regulations for compliance .

Advanced: How can researchers address contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

Answer:

  • Experimental Design :
    • Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, use HEK293 cells expressing beta-3 adrenergic receptors for consistent agonism studies .
    • Validate purity (>98% via HPLC) to exclude confounding impurities .
  • Data Normalization : Compare results to internal controls (e.g., reference agonists) and report data as mean ± SEM from triplicate experiments .

Advanced: What methodologies optimize synthesis yields of this compound while preserving stereochemical fidelity?

Answer:

  • Reaction Optimization :
    • Use low-temperature (-20°C) conditions during chiral induction steps to minimize racemization.
    • Catalyze key steps with Pd(OAc)₂/Xantphos for Heck-Matsuda couplings, achieving yields >50% .
    • Monitor intermediates via TLC (silica gel 60 F₂₅₄) with ethyl acetate/hexane (3:7) eluent .

Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Stability Studies :
    • Prepare buffered solutions (pH 2–9) and incubate at 25°C, 40°C, and 60°C.
    • Analyze degradation products weekly via LCMS. Pyrrolidinone derivatives typically degrade via hydrolysis of the lactam ring under acidic conditions .

Advanced: What strategies are used to design experiments probing metabolic pathways involving this compound?

Answer:

  • In Vitro Metabolism :
    • Incubate with human liver microsomes (HLMs) and NADPH cofactors. Identify phase I metabolites (e.g., hydroxylation at the 3-methylbutan-2-yl group) via UPLC-QTOF .
    • Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymatic involvement .

Basic: How are hygroscopic intermediates managed during multi-step synthesis?

Answer:

  • Handling : Conduct reactions under nitrogen atmosphere in flame-dried glassware.
  • Drying : Use molecular sieves (3Å) in THF or DCM solutions. Monitor water content via Karl Fischer titration (<0.1% threshold) .

Advanced: What validation protocols ensure compound purity for in vivo studies?

Answer:

  • Purity Criteria :
    • HPLC purity ≥98% (C18 column, 220 nm detection).
    • Residual solvent analysis (GC-MS) to confirm <500 ppm for Class 2 solvents (e.g., DMSO) .
  • Biological Validation :
    • Perform endotoxin testing (LAL assay) and filter-sterilize (0.22 µm) for injectable formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.